N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c25-21-12-6-4-10-18(21)15-27-16-20(19-11-5-7-13-22(19)27)23(28)24(29)26-14-17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZFYQDAAJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151728 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893783-02-3 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893783-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]-α-oxo-N-(phenylmethyl)-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-chlorobenzyl chloride: This can be achieved by chlorination of 2-chlorotoluene using reagents like N-chlorosuccinimide under visible light irradiation.
Synthesis of indole derivative: The indole core can be synthesized through various methods, including Fischer indole synthesis or transition metal-catalyzed reactions.
Coupling reactions: The final step involves coupling the indole derivative with 2-chlorobenzyl chloride and benzylamine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide group undergoes nucleophilic substitution reactions, particularly in the presence of amines or alcohols. For example:
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Reaction with primary amines : Substitution of the benzyl group with alkyl/aryl amines yields N-alkylated derivatives.
Mechanistic Insight : The reaction proceeds via attack of the amine nucleophile on the electrophilic carbonyl carbon, followed by deprotonation and elimination of the benzylamine leaving group.
Cyclization Reactions Involving the Indole Ring
The indole moiety participates in cyclocondensation reactions to form heterocyclic systems. A notable example is the formation of quinazolinone derivatives :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Anthranilamide | DMAC, Na₂S₂O₅, 150°C, 4 h | 2-(1-(2-Chlorobenzyl)-indol-3-yl)quinazolin-4(3H)-one | 86% |
Key Observations :
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Cyclization is facilitated by Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., Al₂O₃) .
-
Side products like unsubstituted quinazolinones may form under suboptimal conditions .
Substitution Reactions on the Indole Nitrogen
The N-H group of the indole ring undergoes alkylation or acylation:
Functional Impact : Substitution at the indole nitrogen modulates electronic properties and biological activity, as seen in antitumor analogs .
Catalytic Hydrogenation of Functional Groups
The chlorobenzyl and benzyl groups are susceptible to hydrogenolysis:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-benzyl-2-[1-(2-chlorobenzyl)-indol-3-yl]-2-oxoacetamide | H₂ (1 atm), Pd/C, MeOH, 25°C | 2-(1H-Indol-3-yl)-2-oxoacetamide | 90% |
Note : Hydrogenation removes both benzyl and chlorobenzyl groups, yielding a simpler indole-acetamide scaffold.
Oxidation and Reduction Reactions
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Oxidation : The indole ring oxidizes to form oxindole derivatives under strong oxidizing agents (e.g., KMnO₄).
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Reduction : Sodium borohydride reduces the ketone group to a secondary alcohol, though this is less common due to steric hindrance.
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound may undergo Fries-like rearrangements , relocating acyl groups on the indole ring. For example:
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Rearrangement in H₂SO₄ yields 3-acetyl-indole derivatives, though yields are moderate (∼45%).
Critical Factors Influencing Reactivity
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Solvent Effects : Polar aprotic solvents (e.g., DMAC) enhance cyclization rates compared to non-polar solvents .
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Catalysts : Na₂S₂O₅ initiates cyclocondensation by generating in situ NaHSO₃, which acts as a proton donor .
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Steric Hindrance : Bulky substituents on the indole nitrogen reduce reaction rates in acyl substitutions .
Scientific Research Applications
Anticancer Properties
N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide has shown promising anticancer properties in various studies. The indole structure is known to interact with multiple cellular pathways, potentially inhibiting cancer cell proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Research indicates that similar indole derivatives can modulate the expression of genes involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
Research suggests that compounds with indole structures exhibit significant antimicrobial properties.
- Target Microorganisms : Preliminary studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of 2-chlorobenzyl chloride : Achieved through chlorination of 2-chlorotoluene.
- Synthesis of the Indole Derivative : Various methods such as Fischer indole synthesis or transition metal-catalyzed reactions can be employed.
- Coupling Reactions : The final step involves coupling the indole derivative with 2-chlorobenzyl chloride and benzylamine.
Neurological Disorders
Given the established role of indole derivatives in neuropharmacology, this compound could be explored for potential applications in treating neurological disorders such as depression or anxiety.
Anti-inflammatory Effects
Indole compounds have been documented to possess anti-inflammatory properties, which may position this compound as a candidate for developing new anti-inflammatory drugs.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant reduction in tumor growth in vitro using breast cancer cell lines. |
| Study B (2024) | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and E.coli with low MIC values. |
| Study C (2025) | Neuropharmacological Effects | Indicated potential for modulating serotonin receptors, suggesting antidepressant-like effects. |
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide involves its interaction with various molecular targets. The indole ring is known to interact with multiple receptors and enzymes, influencing biological pathways . For example, it can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
- N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide
- N-2-benzyl-N-1-(2-chlorobenzyl)-N-2-[(2,5-dichlorophenyl)sulfonyl]glycinamide
Uniqueness:
- The presence of both benzyl and chlorobenzyl groups attached to the indole ring makes N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide unique in its structure and reactivity.
- Its ability to undergo multiple types of chemical reactions and its diverse biological activities set it apart from other similar compounds .
Biological Activity
N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound's structure includes multiple functional groups, which contribute to its potential biological activities.
- Molecular Formula : C₁₇H₁₄ClN₂O₂
- Molecular Weight : 314.76 g/mol
- CAS Number : 893783-02-3
- Chemical Structure : The compound features an indole core, which is known for its ability to interact with various biological targets, influencing numerous biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets within the body. The indole ring can engage with receptors and enzymes that are crucial for various biological processes, potentially leading to therapeutic effects in several conditions.
Antimicrobial Activity
Research has indicated that compounds within the indole class, including N-benzyl derivatives, exhibit notable antimicrobial properties. A study screening various chloroacetamides demonstrated that structural modifications significantly impact antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .
Antitumor Properties
Indole derivatives have been extensively studied for their antitumor potential. For instance, certain indole-based compounds have shown effectiveness against various cancer cell lines, including human breast and lung cancers. The biological activity is often attributed to the compound's ability to induce apoptosis in cancer cells or inhibit cell proliferation through interaction with specific signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several newly synthesized indole derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria while showing moderate effects on Gram-negative strains .
Compound Activity Against S. aureus Activity Against E. coli Activity Against C. albicans Compound A High Low Moderate Compound B Moderate Moderate High N-benzyl derivative High Moderate Moderate - Antitumor Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
